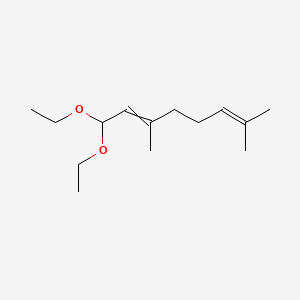

1,1-Diethoxy-3,7-dimethylocta-2,6-diene

Descripción general

Descripción

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is a monoterpenoid compound with the molecular formula C14H26O2This compound is commonly used in the fragrance and flavor industry due to its fresh and fruity scent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Diethoxy-3,7-dimethylocta-2,6-diene is typically synthesized through the reaction of citral with ethanol in the presence of an acid catalyst. The reaction involves the formation of an acetal linkage between the citral and ethanol, resulting in the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,1-Diethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,1-Diethoxy-3,7-dimethylocta-2,6-diene has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing other organic compounds due to its reactive acetal structure .

Biology

- Antimicrobial and Antioxidant Properties : Research indicates that this compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for further biological studies .

Medicine

- Therapeutic Effects : Investigations into its anti-inflammatory and anti-cancer properties suggest possible applications in treating metabolic diseases and other health-related issues.

Industry

- Flavor and Fragrance Industry : It is widely used to impart citrus notes in various products due to its fresh and fruity scent.

Case Study: Adipogenesis Modulation

A significant study investigated the effects of this compound on adipogenesis using murine 3T3-L1 preadipocytes. The results indicated that the compound effectively modulated lipid accumulation and gene expression related to lipid metabolism.

| Treatment | Lipid Accumulation (mg/g protein) | Gene Expression (Relative to Control) |

|---|---|---|

| Control | 100 | SREBP-2: 1.0 CD36: 1.0 FABP4: 1.0 |

| LEO (Lemongrass Essential Oil) | 60 | SREBP-2: 0.5 CD36: 0.4 FABP4: 0.5 |

| Diethyl Acetal | 50 | SREBP-2: 0.4 CD36: 0.3 FABP4: 0.4 |

These findings highlight the compound's potential in regulating metabolic processes and addressing obesity-related disorders .

Broader Implications

The implications of these findings extend to potential therapeutic applications for metabolic diseases such as obesity and diabetes mellitus. By targeting adipogenesis and lipid metabolism pathways, compounds like this compound could contribute to novel treatment strategies aimed at improving metabolic health.

Mecanismo De Acción

The mechanism of action of 1,1-diethoxy-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Binding to Receptors: The compound may bind to specific receptors in cells, triggering a cascade of biochemical events.

Modulation of Enzymes: It can modulate the activity of enzymes involved in oxidative stress and inflammation.

Gene Expression: The compound may influence the expression of genes related to cell proliferation and apoptosis.

Comparación Con Compuestos Similares

1,1-Diethoxy-3,7-dimethylocta-2,6-diene can be compared with other similar compounds, such as:

1,1-Dimethoxy-3,7-dimethylocta-2,6-diene: Similar structure but with methoxy groups instead of ethoxy groups.

Citral: The parent compound from which this compound is derived.

Geranyl methyl ether: Another monoterpenoid with a similar structure but different functional groups

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Actividad Biológica

1,1-Diethoxy-3,7-dimethylocta-2,6-diene (CAS Number: 7492-66-2) is a compound derived from citral and is primarily studied for its biological activities, particularly in the context of metabolic health. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H26O2

- Molecular Weight : 226.355 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 286.4 ± 40.0 °C

- Flash Point : 91.3 ± 23.1 °C

These properties indicate that the compound is stable under standard conditions but may react with strong oxidizing agents.

Mechanisms of Biological Activity

Research has highlighted several key mechanisms through which this compound exerts its biological effects:

Modulation of Adipogenesis

A study investigated the impact of lemongrass essential oil (LEO) and its constituents, including this compound, on adipocyte differentiation and lipid metabolism using murine 3T3-L1 preadipocytes. The findings revealed that:

- Inhibition of Lipid Accumulation : The compound significantly reduced lipid accumulation in adipocytes as evidenced by Oil Red O staining.

- Gene Expression Regulation : It downregulated genes associated with lipid metabolism such as sterol response binding protein 2 (SREBP-2), cluster of differentiation 36 (CD36), and fatty acid binding protein 4 (FABP4) .

The modulation of these genes suggests that the compound plays a role in decreasing lipid uptake and promoting lipolysis.

Antioxidant and Antimicrobial Properties

Beyond its effects on adipogenesis, preliminary studies indicate that this compound may possess antioxidant and antimicrobial properties:

- Antioxidant Activity : The compound has been associated with the reduction of oxidative stress markers in cellular models.

- Antimicrobial Effects : Initial investigations suggest potential efficacy against certain bacterial strains, although detailed studies are required to confirm these findings .

Case Study: Adipogenesis Modulation

In a controlled laboratory setting, researchers treated 3T3-L1 cells with varying concentrations of this compound alongside LEO components. The results indicated:

| Treatment | Lipid Accumulation (mg/g protein) | Gene Expression (Relative to Control) |

|---|---|---|

| Control | 100 | SREBP-2: 1.0 CD36: 1.0 FABP4: 1.0 |

| LEO | 60 | SREBP-2: 0.5 CD36: 0.4 FABP4: 0.5 |

| Diethyl Acetal | 50 | SREBP-2: 0.4 CD36: 0.3 FABP4: 0.4 |

These findings underscore the compound's potential in regulating metabolic processes and addressing obesity-related disorders .

Broader Implications

The implications of these findings extend to potential therapeutic applications for metabolic diseases such as obesity and diabetes mellitus. By targeting adipogenesis and lipid metabolism pathways, compounds like this compound could contribute to novel treatment strategies.

Propiedades

Número CAS |

7492-66-2 |

|---|---|

Fórmula molecular |

C14H26O2 |

Peso molecular |

226.35 g/mol |

Nombre IUPAC |

1,1-diethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3 |

Clave InChI |

NTXGFKWLJFHGGJ-UHFFFAOYSA-N |

SMILES |

CCOC(C=C(C)CCC=C(C)C)OCC |

SMILES isomérico |

CCOC(/C=C(/C)\CCC=C(C)C)OCC |

SMILES canónico |

CCOC(C=C(C)CCC=C(C)C)OCC |

Punto de ebullición |

140.00 to 142.00 °C. @ 15.00 mm Hg |

Densidad |

0.866 at 70 °F (NTP, 1992) - Less dense than water; will float 0.864-0.879 |

Key on ui other cas no. |

7492-66-2 |

Descripción física |

Citral diethyl acetal is a clear colorless liquid. (NTP, 1992) colourless liquid with a mild, green, citrusy, herbaceous odou |

Solubilidad |

less than 0.1 mg/mL at 72 °F (NTP, 1992) insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Presión de vapor |

19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for synthesizing Citral diethyl acetal, and what are their respective advantages?

A1: Two main methods are reported for synthesizing Citral diethyl acetal:

- Using a composite supported strong acid catalyst: This method, described in [], utilizes a PhSO₃H/Na₂SO₄·CaSO₄ catalyst and achieves high yields (93-94%) with a simple one-step reaction between Citral and anhydrous ethanol. This method boasts fast reaction times and high crude product purity.

- Using a strong acidic sulfonic resin catalyst: [] details this method, which offers the benefit of a reusable catalyst without significant activity loss after repeated cycles. This method utilizes milder reaction conditions compared to the first method.

Q2: How does Citral diethyl acetal influence adipogenesis, and which genes are implicated in this process?

A2: Research suggests that Citral diethyl acetal can modulate adipogenesis, likely through multiple mechanisms. [] demonstrates that it inhibits lipid accumulation in 3T3-L1 cells, potentially by downregulating the expression of key genes involved in lipid metabolism. These genes include:

Q3: Has Citral diethyl acetal shown potential in targeting specific diseases, and what mechanisms are proposed for its action?

A3: Preliminary research indicates potential applications for Citral diethyl acetal in addressing specific diseases:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.